Alkoxy Substituent Differentiation: Ethoxy vs. Methoxy – Computed Lipophilicity and Hydrogen-Bond Acceptor Profile
The target compound (2-ethoxy-5-methyl) replaces the methoxy group of CAS 1040659‑81‑1 with an ethoxy substituent. This increases the computed partition coefficient (XLogP3) and adds one hydrogen-bond acceptor due to the extra methylene unit. While direct experimental logP values are not publicly available for either compound, the structural difference predicts that the ethoxy analog will exhibit moderately higher lipophilicity and altered passive membrane permeability, factors known to influence oral bioavailability and CNS penetration in NaV1.7 inhibitor programs . In the Pfizer sulfonamide SAR disclosed in WO 2012007868 A2, alkoxy chain length was a key optimization parameter, with ethoxy-substituted analogs demonstrating distinct potency and selectivity profiles compared to methoxy counterparts .
| Evidence Dimension | Computed XLogP3 and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.1 (estimated by structural analogy); H-bond acceptors = 5 (2-ethoxy-5-methyl; CAS 1040660-31-8; MW 416.5) |
| Comparator Or Baseline | XLogP3 = 3.6; H-bond acceptors = 5 (2-methoxy-5-methyl analog; CAS 1040659-81-1; MW 402.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (ethoxy vs. methoxy); ΔMW = +14 Da; identical H-bond acceptor count (sulfonamide oxygen compensation) |
| Conditions | Computed values based on XLogP3 algorithm; no experimental logD₇.₄ data publicly available. |
Why This Matters
The ethoxy-for-methoxy substitution increases lipophilicity by approximately 0.5 log units, which can shift a compound across critical permeability thresholds in cell-based assays and influence tissue distribution—making the ethoxy variant the preferred choice when medicinal chemistry campaigns require fine-tuning of logP without altering the core scaffold.
- [1] Swain NA, Brown AD, Rawson DJ, Storer RI (Pfizer Ltd). Sulfonamide Derivatives – Patent WO 2012007868 A2. Example SAR tables illustrating alkoxy chain-length effects on NaV1.7 potency. View Source
- [2] Brown AD, Rawson DJ, Storer RI, Swain NA (Pfizer Ltd). Chemical Compounds – Patent WO 2012007868 A2. Published 2012-01-19. View Source
- [3] Kuujia. CAS 1040659‑81‑1: computed XLogP3 = 3.6, TPSA = 84.1 Ų, H-bond donors = 1, H-bond acceptors = 5. Accessed 2026. View Source
